Pentafluoropropionic anhydride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174167. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

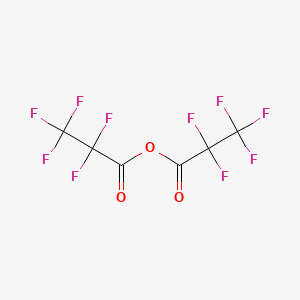

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2,3,3,3-pentafluoropropanoyl 2,2,3,3,3-pentafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F10O3/c7-3(8,5(11,12)13)1(17)19-2(18)4(9,10)6(14,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETRHNFRKCNWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)F)OC(=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870515 | |

| Record name | Pentafluoropropanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | Pentafluoropropionic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

356-42-3 | |

| Record name | Pentafluoropropionic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluoropropionic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluoropropionic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentafluoropropanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoropropionic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROPROPIONIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LFE7U11O5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pentafluoropropionic Anhydride in Contemporary Chemical Research

Evolution of Perfluorinated Anhydrides in Synthetic Chemistry

Perfluorinated anhydrides, including pentafluoropropionic anhydride (B1165640) (PFPA), have become indispensable reagents in synthetic chemistry, primarily for acylation reactions. covachem.comcovachem.com Their evolution is closely tied to the increasing demand for fluorinated organic compounds in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability and bioactivity. nih.govresearchgate.net

Initially, the focus was on their ability to form stable and volatile derivatives of alcohols, amines, and phenols, which is crucial for analytical techniques like gas chromatography (GC). sigmaaldrich.cngcms.cz Over time, their role has expanded significantly. The development of photoredox catalysis has opened new avenues for the use of fluorinated anhydrides, enabling the generation of fluoroalkyl radicals for a variety of synthetic transformations. nih.govacs.org This has led to innovative methods for late-stage functionalization and the synthesis of complex fluorinated molecules. acs.orgnih.gov

Academic Significance of Pentafluoropropionic Anhydride

This compound (PFPA) holds considerable academic significance due to its versatility as a derivatizing agent and a precursor in organic synthesis. covachem.comfishersci.pt

A primary application of PFPA is in the derivatization of analytes for gas chromatography (GC), particularly for use with electron capture detection (ECD). sigmaaldrich.cngcms.cz The introduction of the pentafluoropropionyl group enhances the volatility and thermal stability of polar compounds such as amines, alcohols, and phenols, while the fluorine atoms provide a strong signal for the electron capture detector. covachem.comsigmaaldrich.cn This has made PFPA a valuable tool in the analysis of biologically important molecules, including phenolic acids in cerebrospinal fluid, endogenous amines in the brain, and metabolites of dopamine (B1211576). sigmaaldrich.comsigmaaldrich.comalkalisci.com

In synthetic chemistry, PFPA is utilized in acylation reactions to introduce the pentafluoropropionyl group into various molecules. covachem.com Recent research has demonstrated its use in the ring cleavage of NH-1,2,3-triazoles to synthesize structurally diverse fluoroalkylated oxazoles and 2-acylaminoketones. acs.org Furthermore, PFPA has been employed in the functionalization of PAMAM dendrimers for miRNA delivery, highlighting its growing importance in materials science and biomedical applications. dergipark.org.tr

Methodological Innovations in this compound Research

Recent research has focused on developing novel methodologies that leverage the reactivity of this compound. A significant area of innovation is in the field of analytical chemistry, particularly in the optimization of derivatization procedures for GC-MS analysis. For instance, studies have investigated the effects of different solvents and reaction conditions on the derivatization of biogenic amines and polyamines, leading to improved sensitivity and reliability of quantitative methods. researchgate.netnih.gov

One notable study focused on the derivatization of histamine (B1213489), agmatine (B1664431), putrescine, and spermidine (B129725) with PFPA. researchgate.netnih.gov The research highlighted the critical role of the solvent and the starting GC column temperature in achieving the simultaneous and quantitative analysis of these compounds. researchgate.netnih.gov It was found that using ethyl acetate (B1210297) as the extraction and injection solvent, combined with a lower starting oven temperature, significantly improved the analysis of these biologically active amines. nih.gov

In the realm of organic synthesis, photoredox catalysis has emerged as a transformative tool for activating perfluorinated anhydrides. This approach allows for the generation of perfluoroalkyl radicals under mild conditions, enabling a range of new synthetic transformations. nih.govacs.org Researchers have successfully used PFPA in photochemical perfluoroethylation reactions of heteroarenes, demonstrating its potential for creating complex fluorinated molecules that were previously difficult to access. nih.gov These methodological advancements continue to expand the synthetic utility of this compound beyond its traditional role as a derivatizing agent.

Interactive Data Table: Properties of Perfluorinated Anhydrides

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Trifluoroacetic anhydride | 407-25-0 | C4F6O3 | 210.03 | 39.5-40 | 1.487 |

| This compound | 356-42-3 | C6F10O3 | 310.05 | 69-70 | 1.571 |

| Heptafluorobutyric anhydride | 336-59-4 | C8F14O3 | 410.06 | 108-110 | 1.657 |

Interactive Data Table: Analytical Applications of this compound

| Analyte | Matrix | Analytical Technique | Purpose of Derivatization |

| Phenolic acids | Cerebrospinal fluid | GC-multiple ion detection | Preparation of halogenated derivatives for determination. sigmaaldrich.comsigmaaldrich.comalkalisci.com |

| 1,2,3,4-tetrahydroisoquinoline (B50084) | Rat brain | GC-multiple ion detection | Detection of endogenous amines. sigmaaldrich.comsigmaaldrich.comalkalisci.com |

| Dopamine metabolites | Rat striatum | Gas-liquid chromatography | Simultaneous determination. sigmaaldrich.comsigmaaldrich.comalkalisci.com |

| Amines (e.g., diamines) | Human urine and plasma | LC-MS/MS | Formation of stable derivatives for exposure assessment. rsc.org |

| Histamine, Agmatine, Putrescine, Spermidine | Biological samples | GC-MS | Simultaneous quantitative analysis. researchgate.netnih.gov |

Synthetic Methodologies for Pentafluoropropionic Anhydride

Classical Synthesis Routes

Traditional methods for synthesizing Pentafluoropropionic Anhydride (B1165640) typically involve the conversion of Pentafluoropropionic Acid using common laboratory reagents.

Reaction of Pentafluoropropionic Acid with Thionyl Chloride

The synthesis of acid anhydrides can be achieved through the reaction of a carboxylic acid with thionyl chloride. This method first produces an acid chloride intermediate, which can then be reacted with a carboxylate salt to form the anhydride. While this is a general and established method in organic chemistry, specific documented examples for the direct one-pot synthesis of Pentafluoropropionic Anhydride from its acid using only thionyl chloride are not extensively detailed in readily available literature. However, the principle involves the formation of pentafluoropropionyl chloride from the reaction of pentafluoropropionic acid with thionyl chloride. researchgate.net This reactive intermediate can subsequently react with a molecule of pentafluoropropionate (the salt of pentafluoropropionic acid) to yield the final anhydride product. In related syntheses, thionyl chloride is used to prepare acid chlorides from their corresponding carboxylic acids, which are then used in further reactions. researchgate.netresearchgate.net For instance, the synthesis of N-pentafluoropropionyl-(S)-prolyl chloride (PPC) involves reacting the N-pentafluoropropionyl-(S)-proline intermediate with distilled thionyl chloride. dshs-koeln.de

Dehydration Techniques for Pentafluoropropionic Acid

A fundamental route to forming an acid anhydride is the dehydration of its corresponding carboxylic acid. For fluorinated anhydrides like Trifluoroacetic Anhydride (TFAA), which is structurally similar to this compound, strong desiccants are necessary due to the high reactivity of the product. google.com Historically, Trifluoroacetic Anhydride was first prepared by dehydrating trifluoroacetic acid with the powerful dehydrating agent phosphorus pentoxide (P₄O₁₀). google.comwikipedia.org This classical method can be applied to the synthesis of other perfluorinated anhydrides.

Another dehydration approach involves the use of α-halogenated acid chlorides. For example, the reaction between trifluoroacetic acid and dichloroacetyl chloride yields Trifluoroacetic Anhydride, demonstrating that a reactive acyl chloride can serve as the dehydrating agent to form a more stable anhydride. wikipedia.org

Table 1: Classical Dehydration Agents for Fluorinated Anhydrides

| Dehydrating Agent | Precursor Acid | Product Anhydride | Reference |

|---|---|---|---|

| Phosphorus Pentoxide (P₄O₁₀) | Trifluoroacetic Acid | Trifluoroacetic Anhydride | wikipedia.org, google.com |

| Dichloroacetyl Chloride | Trifluoroacetic Acid | Trifluoroacetic Anhydride | wikipedia.org |

Advanced Synthetic Approaches

Modern synthetic strategies offer more sophisticated and often more efficient routes to fluorinated anhydrides, employing techniques like direct fluorination of hydrocarbon precursors or catalytic processes.

Direct Fluorination of Propionic Anhydride

Direct fluorination involves reacting an organic compound with elemental fluorine to replace hydrogen atoms with fluorine atoms. This method can be applied to produce perfluorinated compounds from their hydrocarbon analogues. A known, albeit complex, multi-step synthesis of 2,2,3,3,3-pentafluoropropanol starts with the electrolysis of propionic anhydride in anhydrous liquid hydrogen fluoride (B91410). google.com This step yields 2,2,3,3,3-pentafluoropropionyl fluoride, which is then hydrolyzed to form 2,2,3,3,3-pentafluoropropionic acid. google.com This acid can then be converted to its anhydride. This initial fluorination step highlights a pathway starting from a non-fluorinated anhydride. The direct fluorination of organic compounds is highly exothermic and requires careful control of reaction conditions to prevent fragmentation and polymerization. google.com

Carbonylation-Based Synthesis of Related Fluoroanhydrides

Carbonylation reactions, which introduce carbon monoxide (CO) into a substrate, are a cornerstone of industrial chemistry and a versatile tool in organic synthesis. wikipedia.org These reactions, often catalyzed by transition metals like palladium, can be used to create a wide array of carbonyl compounds. rsc.org While direct synthesis of this compound via carbonylation is not explicitly detailed, the principles apply to the formation of related structures. For instance, Pd(II)-catalyzed β- or γ-C(sp³)-H carbonylation of free carboxylic acids can produce cyclic anhydrides. nih.gov Oxidative carbonylation processes, in particular, are used to produce compounds like dimethyl carbonate from methanol (B129727) and CO, demonstrating the power of this method to form carbonate and anhydride-like structures. wikipedia.org Double carbonylation reactions offer a direct route to α-keto amides, which are structurally related to anhydrides, avoiding the use of toxic reagents like oxalyl chloride. rsc.org The extensive research into palladium-catalyzed carbonylation suggests its potential applicability for constructing fluorinated anhydrides from suitable fluorinated precursors. researchgate.net

Reactive Distillation for Symmetrical Fluorocarboxylic Acid Anhydrides

Reactive distillation is a process intensification technique that combines chemical reaction and distillation in a single unit, offering advantages in efficiency and cost. scispace.combme.hu This method is particularly effective for equilibrium-limited reactions, as the continuous removal of products drives the reaction towards completion. bme.hu A process has been developed for the production of symmetrical fluoro-substituted anhydrides from mixed (unsymmetrical) anhydrides using reactive distillation. wipo.intgoogle.com

In this process, a mixed anhydride is first formed. For example, reacting ketene (B1206846) with a fluorocarboxylic acid like trifluoroacetic acid (TFA) produces a mixed anhydride (acetyl trifluoroacetate). google.comgoogle.com This mixed anhydride is then fed into a reactive distillation column where it disproportionates into two symmetrical anhydrides. The lower-boiling symmetrical fluorocarboxylic acid anhydride (e.g., Trifluoroacetic Anhydride) is removed as a vapor product from the top of the column, while the higher-boiling anhydride (e.g., acetic anhydride) is collected from the bottom. google.comwipo.intgoogle.com This technology is applicable to fluorocarboxylic acids containing 2 to 4 carbon atoms, making it a viable advanced route for the synthesis of this compound. google.com

Table 2: Comparison of Reactive Distillation Products

| Mixed Anhydride Precursor | Low-Boiling Product (Distillate) | High-Boiling Product (Bottoms) | Reference |

|---|---|---|---|

| Acetyl Trifluoroacetate | Trifluoroacetic Anhydride (TFAA) | Acetic Anhydride (Ac₂O) | wipo.int, google.com |

Optimization of Reaction Conditions for this compound Synthesis

The synthesis of this compound, primarily achieved through the dehydration of pentafluoropropionic acid, is highly dependent on the careful optimization of reaction conditions to maximize yield and purity. Key parameters that are manipulated include reaction temperature, the molar ratio of reactants, and reaction time. The most common laboratory-scale synthesis involves the use of a powerful dehydrating agent, such as phosphorus pentoxide (P₂O₅). google.comthieme-connect.de

2 CF₃CF₂COOH + P₂O₅ → (CF₃CF₂CO)₂O + 2HPO₃

Optimizing this process involves a systematic study of how varying conditions affect the reaction's outcome.

Influence of Molar Ratio of Reactants: The stoichiometry between pentafluoropropionic acid and the dehydrating agent is a critical factor. While the balanced equation suggests a 2:1 molar ratio of acid to P₂O₅, variations in this ratio can significantly impact conversion rates. In similar dehydrations and acylation reactions, using an excess of the dehydrating agent can drive the reaction towards completion, but may complicate purification and increase costs. Conversely, an insufficient amount of the dehydrating agent leads to incomplete conversion and lower yields. Research on analogous acylation reactions has shown that systematically varying the molar ratio of the acid, substrate, and dehydrating agent is essential to find the optimal balance for maximizing product formation. semanticscholar.org

Influence of Reaction Time: The duration of the reaction is another parameter that requires optimization. The reaction must be allowed to proceed for a sufficient length of time to achieve maximum conversion. Monitoring the reaction progress over time, for example by using gas chromatography (GC), can determine the point at which the concentration of the product is maximized. Extending the reaction time beyond this optimal point may not increase the yield and could promote the formation of byproducts or decomposition.

Detailed Research Findings:

Systematic studies are employed to find the ideal combination of these parameters. The findings are often presented in tabular form to illustrate the effect of each variable on the final yield. The following interactive table represents typical findings from the optimization of a reaction involving the dehydration of a carboxylic acid to its anhydride, based on principles observed in related syntheses. semanticscholar.org

Table 1: Illustrative Optimization of this compound Synthesis

This table demonstrates how varying reaction conditions can influence the yield of this compound. Use the filters to see how changes in temperature and reactant ratios affect the outcome.

| Experiment ID | Molar Ratio (Acid:P₂O₅) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 2:1.0 | 70 | 2 | 75 |

| 2 | 2:1.2 | 70 | 2 | 85 |

| 3 | 2:1.5 | 70 | 2 | 88 |

| 4 | 2:1.2 | 60 | 2 | 78 |

| 5 | 2:1.2 | 80 | 2 | 91 |

| 6 | 2:1.2 | 90 | 2 | 86 (Decomp) |

| 7 | 2:1.2 | 80 | 1 | 82 |

| 8 | 2:1.2 | 80 | 3 | 90 |

| 9 (Optimal) | 2:1.2 | 80 | 2 | 91 |

Note: This data is illustrative, based on established principles of chemical synthesis optimization. "Decomp" indicates that product decomposition was observed.

The results typically show that a slight excess of the dehydrating agent is beneficial. In the illustrative data, a molar ratio of 2:1.2 (Acid:P₂O₅) provides a higher yield than a strict stoichiometric ratio. Furthermore, the optimal temperature is found to be around 80°C; lower temperatures result in incomplete reaction, while higher temperatures cause decomposition of the anhydride. The optimal reaction time is determined to be 2 hours, as shorter times result in lower conversion and longer times offer no significant improvement.

Reaction Mechanisms and Reactivity of Pentafluoropropionic Anhydride

Acylation Reactions Mediated by Pentafluoropropionic Anhydride (B1165640)

The core reactivity of pentafluoropropionic anhydride lies in its ability to acylate nucleophiles. The electron-withdrawing nature of the fluorine atoms makes the carbonyl carbons highly electrophilic and susceptible to attack by compounds with replaceable hydrogen atoms, such as those found in -NH, -OH, and -SH groups. sigmaaldrich.comresearch-solution.com The general reaction involves the substitution of an active hydrogen with a pentafluoropropionyl (CF₃CF₂CO-) group, yielding a stable derivative and a molecule of pentafluoropropionic acid as a byproduct. researchgate.net

The N-acylation of primary and secondary amines by this compound proceeds through a nucleophilic addition-elimination mechanism. savemyexams.comsavemyexams.comsavemyexams.com The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine onto one of the electrophilic carbonyl carbons of the anhydride. savemyexams.comsavemyexams.com

This initial attack breaks the carbonyl π-bond, leading to the formation of a transient tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed, which results in the elimination of a pentafluoropropionate anion (C₂F₅COO⁻) as a leaving group. libretexts.org The final step involves the deprotonation of the nitrogen atom, typically by a base present in the reaction mixture (such as another amine molecule or an added catalyst), to yield the stable N-pentafluoropropionyl amide and a carboxylate salt. savemyexams.comlibretexts.org Two molar equivalents of the amine are often required if no other base is present, as one equivalent acts as the nucleophile and the second acts as a base to neutralize the acid byproduct. libretexts.org

The O-acylation of alcohols and phenols with this compound follows a mechanism analogous to N-acylation. libretexts.orglibretexts.org The reaction is a nucleophilic addition-elimination process where the lone pair of electrons on the hydroxyl oxygen of the alcohol or phenol (B47542) acts as the nucleophile. savemyexams.comlibretexts.org

The process unfolds as follows:

Nucleophilic Attack: The alcohol's oxygen atom attacks a carbonyl carbon of the this compound. libretexts.org

Tetrahedral Intermediate Formation: This addition leads to the formation of a tetrahedral intermediate. libretexts.org

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a pentafluoropropionate anion. libretexts.orglibretexts.org

Deprotonation: A base removes the proton from the oxonium ion intermediate to yield the final pentafluoropropionic ester. libretexts.org

This reaction efficiently converts hydroxyl groups into their corresponding esters. researchgate.netobrnutafaza.hr

The reaction of this compound with amines leads to the formation of highly stable N-pentafluoropropionyl amides, often referred to as pentafluoropropionamides. nih.govmdpi.com This derivatization is a common strategy in analytical chemistry to enhance the volatility and detectability of biogenic amines and other amine-containing compounds for GC-MS analysis. nih.govoup.comoup.com All available amine groups in a molecule, including primary and secondary amines, can react with PFPA to form the corresponding amides. nih.gov For example, research has shown that polyamines like putrescine, spermidine (B129725), and agmatine (B1664431) react with PFPA to form di- and tri-pentafluoropropionyl (PFP) derivatives. nih.gov

| Amine Substrate | Number of PFP Groups Added | Resulting Derivative | Reference |

|---|---|---|---|

| Putrescine (PUT) | 2 | PUT-(PFP)₂ | nih.gov |

| Spermidine (SPD) | 3 | SPD-(PFP)₃ | nih.gov |

| Agmatine (AGM) | 3 | AGM-(PFP)₃ | nih.gov |

| Histamine (B1213489) (HA) | 2 | HA-(PFP)₂ | nih.govresearchgate.net |

| Phenethylamines (primary and secondary) | 1 | Pentafluoropropionamides | oup.com |

This compound is a potent reagent for the synthesis of pentafluoropropionic esters from alcohols and phenols. researchgate.netobrnutafaza.hr The reaction converts the hydroxyl (-OH) functional group into an O-pentafluoropropionic ester. mdpi.com This derivatization is particularly useful in multi-step analytical procedures, for instance, in the analysis of amino acids. In a common two-step method, the carboxylic acid groups of amino acids are first esterified (e.g., methylation), and then the remaining amine and hydroxyl groups are acylated with PFPA. mdpi.com For example, amino acids like threonine and serine, which contain hydroxyl groups, react with PFPA to form stable methyl ester-N,O-pentafluoropropionic derivatives. mdpi.com While PFPA also reacts with the phenolic hydroxyl group of tyrosine, the resulting O-pentafluoropropionic ester can be susceptible to hydrolysis during aqueous workup procedures. mdpi.com

Formation of Pentafluoropropionamide Derivatives

Catalysis in this compound Reactions

While acylation reactions with this compound can proceed without a catalyst, they are often performed in the presence of a catalyst in a suitable solvent to ensure the reaction is smooth and rapid. sigmaaldrich.comgcms.czsigmaaldrich.com

Tertiary amine bases, such as triethylamine (B128534) (TEA) and trimethylamine (B31210) (TMA), are frequently added to PFPA acylation reactions to promote reactivity and drive the reaction to completion. sigmaaldrich.comgcms.czsigmaaldrich.com These catalysts serve two primary functions:

Nucleophilicity Enhancement: Basic catalysts can deprotonate the nucleophile (amine or alcohol), increasing its nucleophilicity and thus accelerating the rate of its attack on the anhydride. With triethylamine as a catalyst, the acylation of amines can be quantitative within minutes. researchgate.net

Acid Scavenger: The acylation reaction produces pentafluoropropionic acid as a byproduct. gcms.czresearchgate.net This acidic byproduct can protonate unreacted amine nucleophiles, rendering them non-nucleophilic and halting the reaction. Basic catalysts act as acid scavengers by neutralizing this acid as it is formed. sigmaaldrich.comgcms.czresearchgate.net This is crucial for driving the reaction equilibrium towards the products and preventing potential damage to acid-sensitive analytical equipment, such as GC columns. sigmaaldrich.comsigmaaldrich.comresearchgate.net Unlike some other bases like pyridine (B92270), triethylamine typically does not cause chromatographic interferences, making it a preferred catalyst for derivatization prior to GC analysis. researchgate.net

| Catalyst | Chemical Formula | Primary Function | Reference |

|---|---|---|---|

| Triethylamine (TEA) | (C₂H₅)₃N | Promotes reactivity; acts as an acid scavenger. | sigmaaldrich.comgcms.czresearchgate.netobrnutafaza.hr |

| Trimethylamine (TMA) | (CH₃)₃N | Promotes reactivity; acts as an acid scavenger. | sigmaaldrich.comgcms.czsigmaaldrich.com |

Influence of Acid Scavengers

This compound (PFPA) is a highly reactive acylation reagent used to form stable and volatile derivatives with compounds containing active hydrogens, such as alcohols, amines, and phenols. sigmaaldrich.cngcms.cz The acylation reactions generate pentafluoropropionic acid as a byproduct. The presence of this acidic byproduct can hinder the reaction from proceeding to completion and potentially damage analytical equipment, such as gas chromatography columns. sigmaaldrich.cngcms.cz To mitigate these issues, acid scavengers are frequently employed. gcms.cz

Acid scavengers are basic compounds added to the reaction mixture to neutralize the acidic byproduct as it forms, thereby driving the reaction equilibrium towards the formation of the desired derivative. sigmaaldrich.cngcms.cz Common acid scavengers used in conjunction with PFPA include tertiary amines like triethylamine (TEA) and trimethylamine (TMA), as well as pyridine. sigmaaldrich.cngcms.czsigmaaldrich.com These bases can also act as catalysts, accelerating the rate of acylation. gcms.cz While the reaction can proceed without a catalyst, it is typically faster and more efficient in the presence of one. sigmaaldrich.cngcms.cz

The mechanism of catalysis by a basic scavenger like pyridine involves a nucleophilic attack by the pyridine on the electrophilic carbonyl carbon of the this compound. diva-portal.org This forms a highly reactive N-pentafluoropropionylpyridinium intermediate and releases a pentafluoropropionate anion. The target molecule (e.g., an alcohol) is then deprotonated by pyridine, which increases its nucleophilicity. diva-portal.org This activated nucleophile then attacks the N-pentafluoropropionylpyridinium intermediate, leading to the formation of the final pentafluoropropionyl derivative and regenerating the pyridine catalyst. diva-portal.org

| Acid Scavenger | Abbreviation | Primary Function | Reference |

|---|---|---|---|

| Triethylamine | TEA | Promotes reactivity, neutralizes acidic byproducts. | sigmaaldrich.cngcms.cz |

| Trimethylamine | TMA | Promotes reactivity, neutralizes acidic byproducts. | sigmaaldrich.cngcms.cz |

| Pyridine | - | Acts as a catalyst and solvent to accept acidic byproducts. | sigmaaldrich.comdiva-portal.org |

Hydrolytic Stability of Pentafluoropropionyl Derivatives

The stability of pentafluoropropionyl (PFP) derivatives, particularly against hydrolysis, is a critical factor for their application in analytical chemistry. The stability largely depends on the functional group that has been acylated.

N-Pentafluoropropionyl (N-PFP) Derivatives : Derivatives formed by the acylation of primary and secondary amines (amides) are generally very stable. mdpi.commdpi-res.com For instance, N-PFP derivatives of amino acids and biogenic amines like putrescine, spermidine, and agmatine have been shown to be considerably stable. mdpi.comnih.govresearchgate.net These derivatives were reported to be stable in ethyl acetate (B1210297) for several hours at room temperature. researchgate.net This high stability is crucial for their analysis by methods like gas chromatography-mass spectrometry (GC-MS). nih.gov

O-Pentafluoropropionyl (O-PFP) Derivatives : The stability of O-PFP esters is more variable.

Aliphatic Hydroxyl Groups : PFP esters of aliphatic alcohols, such as those in the amino acids threonine and serine, are very stable in toluene (B28343) extracts. mdpi-res.com

Phenolic Hydroxyl Groups : In contrast, the O-PFP ester of tyrosine, which has a phenolic hydroxyl group, is easily and quickly hydrolyzed during extraction steps involving aqueous buffers. mdpi-res.com

Carboxylic Acid Groups : When PFPA reacts with a carboxylic acid group, it forms a mixed anhydride. These mixed anhydrides are not stable and are susceptible to hydrolysis, even in virtually anhydrous conditions. mdpi-res.com

| Derivative Type | Example Substrate | Stability | Reference |

|---|---|---|---|

| N-PFP Amide | Amino Acids, Biogenic Amines | High (Resistant to water) | mdpi.commdpi-res.com |

| O-PFP Ester (Aliphatic) | Threonine, Serine | High (Stable in toluene) | mdpi-res.com |

| O-PFP Ester (Phenolic) | Tyrosine | Low (Easily hydrolyzed) | mdpi-res.com |

| Mixed Anhydride | Carboxylic Acids | Low (Unstable even in anhydrous toluene) | mdpi-res.com |

Degradation Pathways of Polypeptides Induced by this compound

This compound can induce specific degradation pathways in peptides and proteins, which can be exploited for analytical purposes or can occur as unwanted side reactions.

One significant degradation pathway involves the successive cleavage of C-terminal amino acids from a peptide. This reaction proceeds through the formation of an intermediate oxazolone (B7731731) ring structure. google.com The process is initiated by the acylation of the N-terminal amino group of the peptide with PFPA. The anhydride, in combination with a perfluoroalkanoic acid, then facilitates the cyclization of the C-terminal amino acid to form an oxazolone, which subsequently cleaves from the peptide chain. google.com While this is useful for C-terminal sequencing, it can also lead to undesired cleavage of peptide bonds at internal positions, representing a side reaction that complicates analysis. google.com

Another documented degradation pathway is the intramolecular conversion of certain peptides into pyroglutamate (B8496135) derivatives. This has been observed during the derivatization of γ-glutamyl peptides, such as glutathione (B108866) (GSH), with PFPA in the presence of acidic methanol (B129727). mdpi.com The proposed mechanism involves an acid-catalyzed esterification of the γ-glutamyl carboxylic group, followed by a nucleophilic attack of the primary γ-amine group on the amide bond linking the glutamyl and adjacent cysteinyl residues. This intramolecular cyclization results in the formation of a lactam, specifically the methyl ester of pyroglutamate (5-oxo-proline), and the cleavage of the rest of the peptide chain. mdpi.com

Applications of Pentafluoropropionic Anhydride in Organic Synthesis

Pentafluoropropionic anhydride (B1165640) (PFPA) serves as a valuable reagent in organic synthesis, particularly for the creation of fluorinated organic compounds. chemimpex.com It is highly effective at introducing pentafluoropropionyl groups into various organic molecules. chemimpex.com This reactivity is leveraged in diverse fields, including the development of pharmaceuticals and advanced agrochemicals. chemimpex.com Research has demonstrated its utility in the pentafluoroethylation of heteroaromatic compounds, a key process in creating novel molecular structures. nih.gov

Enhancement of Lipophilicity and Biological Activity in Pharmaceuticals

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical properties. nih.gov Fluorine's high electronegativity and the unique characteristics of the carbon-fluorine bond can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govunimi.it PFPA is a key reagent in this process, enabling the strategic incorporation of pentafluoropropionyl groups to enhance these properties. chemimpex.com This modification can lead to improved pharmacokinetic profiles and enhanced biological activity, making PFPA an important tool in the synthesis of new pharmaceutical agents. chemimpex.comnih.gov The balance between lipophilicity and hydrophilicity is critical for a drug's absorption and distribution, and the targeted use of fluorination via reagents like PFPA allows for the fine-tuning of this balance. unimi.it

Preparation of Advanced Agrochemicals

Similar to its role in pharmaceuticals, PFPA is utilized in the synthesis of fluorinated compounds for the agrochemical industry. chemimpex.com The incorporation of fluorine can imbue agrochemicals with desirable traits, such as increased potency and stability. chemimpex.com The unique properties conferred by the pentafluoropropionyl group make PFPA a valuable reagent for researchers developing next-generation herbicides, pesticides, and fungicides with improved performance characteristics. chemimpex.comfluoromart.com

Derivatization in Analytical Chemistry

Pentafluoropropionic anhydride is extensively used as a derivatization reagent in analytical chemistry to prepare a wide range of compounds for analysis, particularly by gas chromatography. chemimpex.comscientificlabs.co.uksigmaaldrich.com It readily reacts with functional groups such as amines, alcohols, and phenols to form stable and highly volatile derivatives. scientificlabs.co.uksigmaaldrich.cn

Enhancing Detectability in Gas Chromatography-Mass Spectrometry (GC-MS)

The primary function of PFPA in GC-MS analysis is to improve the chromatographic behavior and enhance the detectability of target analytes. sigmaaldrich.cn The resulting pentafluoropropionyl derivatives exhibit increased volatility, which is essential for gas chromatography. scientificlabs.co.uksigmaaldrich.cn Furthermore, the high degree of fluorination in the derivative makes it strongly electron-capturing. sigmaaldrich.cn This property is particularly advantageous for methods employing an electron capture detector (ECD), which shows a greatly enhanced response to halogenated compounds. sigmaaldrich.cn In mass spectrometry, these derivatives are stable and produce characteristic fragmentation patterns, aiding in both qualitative identification and quantitative analysis. sigmaaldrich.cn This derivatization technique is frequently employed in confirmation testing for various compounds, including drugs of abuse. sigmaaldrich.cn

PFPA is a highly effective reagent for the derivatization of primary and secondary amines. scientificlabs.co.uksigmaaldrich.cn The reaction involves the acylation of the amine's nucleophilic nitrogen atom, converting it into a pentafluoropropionyl (PFP) amide. mdpi.com This process is critical for the analysis of many biogenic and synthetic amines that are otherwise non-volatile or exhibit poor chromatographic properties. mdpi.comnih.gov The derivatization is often carried out in an organic solvent, and catalysts like triethylamine (B128534) may be added to promote reactivity. sigmaaldrich.cn The resulting PFP derivatives of amines are thermally stable and sufficiently volatile for GC-MS analysis. sigmaaldrich.cnmdpi.com

A study involving various diamines, including methylene (B1212753) diamine (MDA), toluene (B28343) diamine (TDA), and hexamethylene diamine (HDA), utilized PFPA for derivatization prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), highlighting its versatility. rsc.org

A significant application of PFPA-based derivatization is the trace-level detection of endogenous amines and neurotransmitters in complex biological samples. nih.govthermofisher.insigmaaldrich.comsigmaaldrich.com Researchers have successfully used PFPA to derivatize and quantify crucial biogenic amines and their metabolites in various biological matrices.

Detailed research has been conducted on the simultaneous analysis of biogenic amines such as histamine (B1213489) (HA), agmatine (B1664431) (AGM), putrescine (PUT), and spermidine (B129725) (SPD). mdpi.comnih.gov In one method, these amines were extracted, derivatized with PFPA in ethyl acetate (B1210297), and analyzed by GC-MS. mdpi.comnih.gov The study found that under these conditions, all amine groups of PUT, SPD, and AGM react with PFPA to form di- and tri-PFP derivatives, respectively. mdpi.com The derivatization of histamine results in a di-PFP derivative, with PFPA acylating both the primary amine group and the imidazole (B134444) imine group. mdpi.com The table below summarizes key findings from this research, demonstrating the effectiveness of the method.

Table 1: GC-MS Analysis of Biogenic Amines after PFPA Derivatization Data sourced from studies on the GC-MS analysis of PFP derivatives in ethyl acetate. mdpi.comnih.gov

| Analyte | PFP Derivative Formed | Molecular Weight of Derivative | Retention Time (min) | Limit of Detection (fmol) |

| Putrescine (PUT) | PUT-(PFP)₂ | 380 | 7.94 | 4.6 |

| Agmatine (AGM) | AGM-(PFP)₃ | 569 | 9.26 | 1.1 |

| Histamine (d₄-HA) | d₄-HA-(PFP)₂ | 407 | 10.90 | 557 |

| Spermidine (SPD) | SPD-(PFP)₃ | 581 | 11.42 | Not specified |

Further research highlights the utility of PFPA in neuroscience and clinical chemistry. It has been employed as a derivatization reagent for the following applications:

Detection of Endogenous Amines in Brain Tissue: PFPA is used to detect endogenous amines such as 1,2,3,4-tetrahydroisoquinoline (B50084) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) in rat brain tissue by GC-multiple ion detection. thermofisher.insigmaaldrich.comsigmaaldrich.com

Analysis of Dopamine (B1211576) Metabolites: It facilitates the simultaneous determination of the major metabolites of the neurotransmitter dopamine in the rat striatum. thermofisher.insigmaaldrich.comsigmaaldrich.com

Quantification in Cerebrospinal Fluid: The reagent is used to prepare halogenated derivatives of phenolic acids, allowing for the determination of biologically important acids in cerebrospinal fluid. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Table 2: Research Findings on Endogenous Amine Detection using PFPA Derivatization

| Analyte(s) | Biological Matrix | Key Finding |

| 1,2,3,4-tetrahydroisoquinoline & 1-methyl-1,2,3,4-tetrahydroisoquinoline | Rat Brain | Enabled detection of these endogenous amines via GC-multiple ion detection. thermofisher.insigmaaldrich.comsigmaaldrich.com |

| Major Dopamine Metabolites | Rat Striatum | Allowed for simultaneous determination by gas-liquid chromatography. thermofisher.insigmaaldrich.comsigmaaldrich.com |

| Biologically Important Phenolic Acids | Cerebrospinal Fluid | Used in the preparation of halogenated derivatives for determination. sigmaaldrich.comsigmaaldrich.com |

| Melatonin | Not specified | Used to create a volatile product for gas chromatographic analysis. fluoromart.com |

Confirmation Testing for Drugs of Abuse (e.g., Opiates, Benzoylecgonine)

Derivatization of Alcohols for GC-MS Analysis

This compound is a versatile reagent used to create stable and volatile derivatives of alcohols for analysis by gas chromatography, often coupled with electron capture detection (ECD) or flame ionization detection (FID). sigmaaldrich.cngcms.cz This acylation reaction, which involves replacing the active hydrogen of the alcohol's hydroxyl group, reduces the compound's polarity and increases its volatility, making it suitable for GC analysis. sigmaaldrich.cngcms.czgcms.cz The resulting pentafluoropropionate derivatives are particularly sensitive to ECD, making this method ideal for trace analysis. gcms.cz

To facilitate the reaction and prevent damage to the GC column from acidic byproducts, an acid scavenger is typically used. sigmaaldrich.cngcms.cz The derivatization conditions, such as time and temperature, can vary widely depending on the specific alcohol being analyzed. sigmaaldrich.cn One notable application is in the detection and quantification of ethyl-glucuronide (EtG), a biomarker for chronic alcohol consumption, in hair samples. In the development of this method, PFPA was found to be the most effective derivatizing agent compared to others, providing high recoveries, cleaner extracts, and more stable derivatives. nih.gov

Derivatization of Phenols for GC-MS Analysis

This compound is effectively used to derivatize phenols for analysis by gas chromatography (GC), often with electron capture detection (ECD) or flame ionization detection (FID). gcms.cz The reaction involves the acylation of the phenolic hydroxyl group, which converts the phenol (B47542) into a more volatile and stable pentafluoropropionate derivative. gcms.cz This process is crucial for improving chromatographic performance and enabling the analysis of phenols that might otherwise be difficult to analyze directly. gcms.cz

An important application of this technique is in the preparation of halogenated derivatives of phenolic acids found in cerebrospinal fluid. alkalisci.comchemicalbook.comfishersci.co.uksigmaaldrich.comsigmaaldrich.comsigmaaldrich.comfishersci.it This derivatization is a necessary step for the determination of these biologically significant acids. alkalisci.comchemicalbook.comfishersci.co.uksigmaaldrich.comsigmaaldrich.comsigmaaldrich.comfishersci.it As with other acylation reactions using PFPA, it is recommended to use an acid scavenger to neutralize the acidic byproducts formed during the reaction, which helps to drive the reaction to completion and protect the GC column. gcms.cz

Derivatization of Carboxylic Acids

This compound (PFPA) is a derivatizing agent used to modify carboxylic acids for analysis, particularly by gas chromatography (GC). researchgate.net The process of derivatization transforms polar and non-volatile carboxylic acids into more volatile and thermally stable derivatives, which are suitable for GC analysis. researchgate.net The acylation reaction with PFPA involves the introduction of a pentafluoropropionyl group to the carboxylic acid molecule. damascusuniversity.edu.sy This modification is often necessary to improve chromatographic peak shape, enhance detector response, and reduce analyte adsorption within the GC system. researchgate.net

The derivatization procedure can be applied to various types of carboxylic acids. For instance, a rapid method for derivatizing fatty acids involves dissolving the sample in a 1:1 mixture of a suitable solvent, like pyridine (B92270), and the PFPA reagent, followed by heating. research-solution.com Another approach involves the derivatization of omega-hydroxy fatty acids where PFPA, in a mixture with pentafluoropropanol, acylates the terminal hydroxyl group and esterifies the carboxylic acid in a single step. nih.gov This creates a derivative suitable for GC-mass spectrometry (MS) analysis. nih.gov

Preparation of Halogenated Derivatives of Phenolic Acids in Cerebrospinal Fluid

This compound is utilized in the preparation of halogenated derivatives of phenolic acids for their determination in biological fluids such as cerebrospinal fluid (CSF). thermofisher.inalkalisci.comapolloscientific.co.uksigmaaldrich.comthermofisher.kr This application is crucial for the analysis of biologically significant acids present in CSF. alkalisci.comsigmaaldrich.comthermofisher.kr The derivatization with PFPA converts the non-volatile phenolic acids into volatile derivatives, a necessary step for their analysis by gas-liquid chromatography. thermofisher.inchemicalbook.com This method allows for the sensitive detection and quantification of these important compounds in complex biological matrices. apolloscientific.co.uksigmaaldrich.com

Analysis of Fatty Acids in Biological Samples

This compound plays a key role in the analysis of fatty acids in biological samples through derivatization for gas chromatography-mass spectrometry (GC-MS). A specific one-step procedure has been developed for the derivatization of omega-hydroxy fatty acids. nih.gov This method involves the use of a mixture of this compound and pentafluoropropanol, which simultaneously acylates the terminal hydroxy group and esterifies the carboxylic acid group of the fatty acid. nih.gov

This derivatization was successfully used to demonstrate the metabolic conversion of arachidonic acid to 20-hydroxyeicosatetraenoic acid and lauric acid to 12-hydroxylauric acid in kidney microsomal incubations. nih.gov The resulting pentafluoropropyl derivatives are then analyzed by GC-MS, with detection using both positive and negative ion modes. nih.gov The reaction shows specificity for terminal hydroxy groups, as derivatives of subterminal fatty acids (which are secondary alcohols) were not detected. nih.gov

Detection of Synephrine (B1677852) in Dietary Supplements

A rapid and simple gas chromatography-mass spectrometry (GC-MS) method utilizes this compound for the determination of synephrine in dietary supplements. researchgate.netnih.gov Synephrine, an active compound found in the plant Citrus aurantium, is a common ingredient in products marketed for weight control. researchgate.netnih.gov

In this analytical procedure, samples are first subjected to a liquid-liquid extraction under alkaline conditions. nih.gov The extract, containing synephrine and an internal standard (such as 3,4-methylenedioxypropylamphetamine), is then derivatized with PFPA. researchgate.netnih.gov The resulting derivatives are analyzed by GC-MS in the selected-ion monitoring (SIM) mode, which provides high sensitivity and selectivity. nih.gov The method has been validated and applied to various dietary supplements, revealing synephrine concentrations ranging from 3.1 µg/mg in solid products to 480.2 µg/mL in liquid products. nih.gov

Table 1: Validation Data for Synephrine Detection Method Using PFPA Derivatization

| Parameter | Result |

|---|---|

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Derivatizing Reagent | This compound (PFPA) |

| Validation Range | 0.1-50 µg/mg or µg/mL |

| Mean Recovery (Solid) | 89.3% |

| Mean Recovery (Liquid) | 90.5% |

| Quantification Limit | 0.1 µg/mg or µg/mL |

Data sourced from a study on the determination of synephrine in dietary supplements. researchgate.netnih.gov

Comparison with other Perfluoroacylated Acylation Reagents (e.g., Trifluoroacetic Anhydride, Heptafluorobutyric Anhydride)

This compound (PFPA) belongs to a class of perfluoroacylated acylation reagents that also includes Trifluoroacetic Anhydride (TFAA) and Heptafluorobutyric Anhydride (HFBA). gcms.cz These reagents are primarily used to form stable, volatile derivatives of compounds with active hydrogen atoms, such as alcohols, amines, and phenols, for gas chromatography analysis. gcms.cz Their main application is to create derivatives that are highly responsive to electron capture detection (ECD), which is particularly sensitive to halogenated compounds. gcms.cz

While these reagents can often be used interchangeably with adjustments to reaction conditions, they possess distinct properties. gcms.cz TFAA is the most reactive and volatile of the three. gcms.cz PFPA and HFBA are less reactive and their derivatives typically require lower analysis temperatures. gcms.cz HFBA generally yields derivatives that are the most sensitive to ECD. gcms.cz

A key consideration when using these reagents is the formation of acidic byproducts. restek.com Both PFPA and HFBA reactions produce acids that can damage the GC column's stationary phase if not removed. gcms.czrestek.com Therefore, their use often requires an acid scavenger to drive the reaction to completion and protect the column. gcms.cz In contrast, derivatization with TFAA does not form these acidic byproducts. gcms.cz

In a comparative study analyzing amphetamine-related drugs in oral fluid, PFPA was found to be the best derivatizing agent based on sensitivity for the target compounds prior to GC-MS analysis when compared to TFAA and HFBA. nih.govnih.gov

Table 2: Comparison of Common Perfluoroacylated Acylation Reagents

| Feature | Trifluoroacetic Anhydride (TFAA) | This compound (PFPA) | Heptafluorobutyric Anhydride (HFBA) |

|---|---|---|---|

| Reactivity | Most reactive gcms.cz | Intermediate reactivity gcms.cz | Less reactive gcms.cz |

| Volatility | Most volatile gcms.cz | Intermediate volatility | Least volatile |

| ECD Sensitivity | Good | Better | Best gcms.cz |

| Acidic Byproducts | No gcms.cz | Yes gcms.czrestek.com | Yes gcms.czrestek.com |

| Common Analytes | Amino acids, steroids gcms.cz | Opiates, benzoylecgonine, amines, phenols gcms.cz | Amphetamines, phencyclidine, amines, phenols gcms.cz |

This table summarizes general characteristics and applications. gcms.czrestek.com

Application in High-Performance Liquid Chromatography (HPLC)

While primarily known for its use in GC, this compound (PFPA) also serves as a derivatization reagent for High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netrsc.org This application is valuable for analyzing compounds that are not amenable to direct analysis or require enhanced sensitivity. ddtjournal.com

A method for the determination of various amines in biological samples like human urine and plasma uses PFPA derivatization followed by LC-MS/MS analysis. researchgate.netrsc.org In this procedure, amines are extracted and then derivatized with PFPA to form perfluorofatty amides. rsc.org The chromatographic properties of these PFPA derivatives were found to be favorable for LC separation. researchgate.netrsc.org

The analysis is performed using electrospray ionization (ESI) in the negative ion mode, with multiple reaction monitoring (MRM) for quantification. researchgate.netrsc.org This approach provides excellent precision and linearity, with instrumental detection limits in the femtomole range. researchgate.netrsc.org A study comparing this LC-MS/MS method with a traditional GC-MS method for the determination of toluene diamine (TDA) and methylene diamine (MDA) in worker plasma and urine samples found no significant difference between the two techniques, validating the HPLC-based approach. rsc.org The addition of perfluorinated acids like PFPA as ion-pairing reagents in reversed-phase HPLC has also been explored to study the retention of basic drugs. science.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Amine Determination

This compound (PFPA) serves as a crucial derivatizing agent in the analysis of amines, particularly in biological samples, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.orgrsc.org Derivatization with PFPA enhances the volatility and chromatographic properties of amines, making them suitable for sensitive and selective detection. rsc.orgmdpi.comnih.gov This technique is especially important for biomonitoring occupational exposure to isocyanates by measuring their corresponding amine metabolites in urine and plasma. rsc.orgrsc.org

The reaction of PFPA with primary and secondary amine functional groups is rapid and efficient, forming stable N-pentafluoropropionyl derivatives. mdpi.com These derivatives exhibit favorable characteristics for LC-MS/MS analysis, particularly when using electrospray ionization (ESI) in the negative ion mode. rsc.orgddtjournal.com The resulting pentafluoropropionamides are highly hydrophobic, which improves their retention on reversed-phase chromatography columns. ddtjournal.com

In a key study, several perfluorofatty acid anhydrides were assessed for the determination of various diamines in human urine and plasma. rsc.org The research concluded that the LC chromatographic properties of the derivatives formed with this compound were superior. rsc.org The method involves sample hydrolysis, extraction of the amines into an organic solvent like toluene, and subsequent derivatization with PFPA. rsc.orgresearchgate.net The resulting derivatives are then analyzed by LC-MS/MS with multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. rsc.orgresearchgate.net For quantification, deuterium-labeled amine-PFPA derivatives are often employed as internal standards, ensuring good precision and linearity. rsc.org

The instrumental detection limits for amine-PFPA derivatives are typically in the low femtomole (fmol) range, highlighting the method's high sensitivity. rsc.org This derivatization strategy has been successfully applied to a range of amines associated with isocyanates and polyurethane products. rsc.org

Table 1: Amines Determined as this compound (PFPA) Derivatives by LC-MS/MS

| Analyte (Amine) | Abbreviation | Matrix | Instrumental Detection Limit (fmol) |

| Methylene diamine | MDA | Human Urine & Plasma | 0.2 - 0.3 |

| Toluene diamine | TDA | Human Urine & Plasma | 0.2 - 0.3 |

| Naphthalene diamine | NDA | Human Urine & Plasma | 3 - 8 |

| Hexamethylene diamine | HDA | Human Urine & Plasma | 0.3 - 0.5 |

| Isophorone diamine | IPDA | Human Urine & Plasma | 0.3 - 0.5 |

| Methylenedi(cyclohexylamine) | HMDA | Human Urine & Plasma | 0.3 - 0.5 |

| 4,4′-methylene-(2-chloroaniline) | MOCA | Human Urine & Plasma | 0.3 - 0.5 |

| Data sourced from a study on the determination of amines in biological samples. rsc.org |

Catalytic Applications in Organic Transformations

Synthesis of Tetrahydrobenzo[b]pyran Derivatives

This compound has been identified as an efficient catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives. fluoromart.com These heterocyclic compounds are of significant interest due to their wide range of pharmacological properties, including potential use as anticancer and anti-anaphylactic agents. bhu.ac.in

The synthesis is typically achieved through a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and dimedone. researchgate.net The use of a catalyst in this multicomponent reaction is crucial for achieving high yields in short reaction times under mild conditions. researchgate.net While related compounds like pentafluoropropionic acid have also been shown to catalyze this transformation, this compound itself is noted for its high efficiency. fluoromart.comresearchgate.net

The catalytic approach is valued for its operational simplicity, easy work-up procedures, and environmentally benign aspects. researchgate.net Research has demonstrated that various aromatic aldehydes, bearing either electron-donating or electron-withdrawing substituents, can be successfully employed to produce the corresponding tetrahydrobenzo[b]pyran derivatives in high yields. researchgate.net

Table 2: Pentafluoropropionic Acid-Catalyzed Synthesis of Tetrahydrobenzo[b]pyran Derivatives Note: This table details results using the related catalyst Pentafluoropropionic Acid, which demonstrates the general efficacy for this transformation. researchgate.net

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | 4-ClC6H4CHO | 10 | 95 |

| 2 | 4-FC6H4CHO | 15 | 92 |

| 3 | 4-BrC6H4CHO | 10 | 94 |

| 4 | 4-NO2C6H4CHO | 8 | 98 |

| 5 | 3-NO2C6H4CHO | 10 | 96 |

| 6 | C6H5CHO | 20 | 89 |

| 7 | 4-CH3OC6H4CHO | 25 | 85 |

| 8 | 4-CH3C6H4CHO | 25 | 88 |

| Data sourced from a study on the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives. researchgate.net |

Pentafluoropropionic Anhydride in Polymer Science and Materials Chemistry

Synthesis of Fluorinated Polymers

Pentafluoropropionic anhydride (B1165640) is a valuable building block in the synthesis of fluorinated polymers. These polymers are sought after for their exceptional performance characteristics, which are directly attributable to the presence of highly stable carbon-fluorine bonds. chemimpex.complasticsengineering.org PFPA is typically used to create fluorinated monomers which are then polymerized, or to directly modify existing polymers. mdpi.com

Imparting Thermal Stability and Chemical Resistance

The incorporation of the pentafluoroethyl group (-C2F5) from PFPA into a polymer backbone significantly enhances its thermal stability and chemical resistance. chemimpex.com The strength of the C-F bond makes the resulting fluorinated polymers less susceptible to thermal degradation and chemical attack. plasticsengineering.org

A notable example is the synthesis of bio-based fluorinated polyamides. In one study, 4,4'-diamino-α-truxillic acid was reacted with pentafluoropropionic anhydride to produce the fluorinated dicarboxylic acid monomer, 4,4'-bis(pentafluoropropionamido)-α-truxillic acid (ATA-F2). mdpi.com This monomer was then used to synthesize a fluorinated polyamide (PA-F2). mdpi.com The thermal properties of this fluorinated polyamide were compared with its non-fluorinated analogue, demonstrating the impact of the pentafluoroethyl group. While in this specific case, the thermal decomposition temperatures (Td5 and Td10) and glass transition temperature (Tg) were similar to the non-fluorinated version, the study confirmed that high heat resistance was maintained. mdpi.com Generally, fluorination is a well-established method to boost the thermal performance of polymers. nih.gov

Table 1: Thermal Properties of a Polyamide Before and After Fluorination with a PFPA-Derived Monomer

| Polymer | Td5 (°C) | Td10 (°C) | Tg (°C) |

|---|---|---|---|

| Non-fluorinated Polyamide | ~340 | ~350 | ~270 |

| Fluorinated Polyamide (PA-F2) | ~340 | ~350 | ~270 |

Data sourced from a study on bio-based polyamides. mdpi.com

Applications in High-Performance Coatings

The enhanced stability of polymers synthesized using PFPA makes them ideal candidates for high-performance coatings. chemimpex.com These coatings are designed to protect surfaces from harsh environmental conditions, including extreme temperatures, corrosive chemicals, and weathering. Fluoropolymer coatings are known for their durability, low friction, and non-stick properties. plasticsengineering.org

While specific formulations of coatings using PFPA-derived polymers are often proprietary, the principle lies in applying a thin layer of the fluorinated polymer onto a substrate. For instance, fluorinated epoxy acrylic resins have been developed to create coatings with hydrophobic and oleophobic properties for applications like inkjet printing protection. mdpi.com These coatings improve durability and prevent damage from water and oils. mdpi.com Similarly, hydrophobic and oleophobic coating compositions have been formulated using fluorosiloxanes and polyacrylic resins, achieving high contact angles and providing long-lasting protection for various substrates, including automotive paints and glass. google.com The introduction of fluorinated groups is a key strategy in developing these advanced protective materials. nih.gov

Surface Modification for Hydrophobic and Oleophobic Properties

This compound is a potent agent for the surface modification of materials to create water- and oil-repellent properties (hydrophobicity and oleophobicity). chemimpex.com This is achieved by chemically grafting the low-surface-energy pentafluoropropionyl groups onto a material's surface. The high electronegativity and low polarizability of the fluorine atoms are responsible for this effect. plasticsengineering.org

This surface modification can be applied to a wide range of materials. For example, the vapor of PFPA has been used to derivatize self-assembled monolayers of mercaptopropanol on gold surfaces. acs.org This reaction effectively converts the terminal hydroxyl groups into pentafluoropropionate esters, resulting in a highly hydrophobic surface functionalized with trifluoromethyl (CF3) groups. acs.org

In another application, polysulfone membranes were surface-modified using this compound via a Friedel-Crafts reaction mechanism. koreascience.krresearchgate.net This treatment led to an increase in the water contact angle of the membrane surface, indicating successful fluorination and increased hydrophobicity. koreascience.kr The study found that the reaction conditions, such as temperature and catalyst type, influenced the extent of modification and the resulting contact angle. koreascience.kr

Interestingly, a study on fluorinated polyamides synthesized with a PFPA-derived monomer showed that the contact angle did not significantly increase compared to the non-fluorinated version. mdpi.com The researchers attributed this to the specific molecular structure where the fluoroalkyl side chains were not closely packed on the polymer surface. mdpi.com This highlights that the resulting surface properties depend not only on the presence of fluorine but also on its orientation and density at the surface.

Table 2: Effect of Surface Modification with this compound on Water Contact Angle

| Material | Original Contact Angle (°) | Contact Angle after PFPA treatment (°) | Change in Contact Angle (°) |

|---|---|---|---|

| Polysulfone (PS) Film | ~71 | 78.5 | +7.5 |

| Polyamide (PA) Film | ~85 | 85 | 0 |

Data for Polysulfone sourced from a study on surface modified membranes. koreascience.kr Data for Polyamide sourced from a study on bio-based polyamides. mdpi.com

The ability to precisely tailor surface properties using reagents like PFPA is crucial for developing advanced materials for applications ranging from self-cleaning surfaces and anti-fouling coatings to specialized membranes and biomedical devices. researchgate.net

Pentafluoropropionic Anhydride in Biochemical Research and Biotechnology

Bioconjugation and Modification of Biomolecules

Bioconjugation, the chemical linking of two biomolecules, and the modification of single biomolecules are fundamental techniques in biotechnology. Pentafluoropropionic anhydride (B1165640) serves as a key reagent in this field by facilitating the covalent attachment of pentafluoropropionyl groups. chemimpex.com This modification can strategically alter the physicochemical properties of biomolecules, such as peptides, proteins, and polysaccharides. For instance, the introduction of highly fluorinated groups can increase lipophilicity, which may influence how a molecule interacts with biological membranes. chemimpex.com In one application, PFPA was used to introduce a pentafluoropropionyl protecting group onto a mannose derivative, a critical step in a multi-step synthesis designed for future bioconjugation in Positron Emission Tomography (PET) studies. diva-portal.org

A significant application of PFPA-mediated modification is in the creation of targeted drug delivery systems. chemimpex.com By altering the properties of carrier molecules, researchers can design nanoparticles and other vectors that deliver therapeutic agents to specific sites in the body.

Fluorination of polymers is a recognized strategy for improving the lipophilicity and subsequent accumulation of drug carriers in lymph nodes. researchgate.net Research has explored the use of PFPA and other fluorinated anhydrides to modify various polymers for drug and gene delivery. taylorandfrancis.comyale.edu

Dendrimer-Based Systems: Polyamidoamine (PAMAM) dendrimers, a class of synthetic polymers, have been fluorinated using pentafluoropropionic anhydride. yale.edu This modification induces the self-assembly of the dendrimers into particulate structures that can serve as drug carriers. yale.edu

Chitosan-Based Nanoparticles: Chemical modification of natural polymers like chitosan (B1678972) is another avenue for developing drug delivery vehicles. researchgate.net Fluorination of chitosan derivatives has been studied to create targeted nanoparticles for applications such as gastric cancer therapy. researchgate.net

PBAE Nanoparticles: Fluorinated poly(beta-amino ester) (PBAE) nanoparticles have been developed for targeted delivery to the lung endothelium. nih.gov In these studies, this compound was one of several reagents used to create a library of fluorinated polymers, demonstrating that fluorination was essential for achieving lung-specific targeting. nih.gov

The direct modification of therapeutic agents with PFPA can enhance their properties. The introduction of pentafluoropropionyl groups can modify a drug's biological activity or improve its stability. chemimpex.com This strategy is part of a broader field of medicinal chemistry where fluorination is used to fine-tune the pharmacokinetic and pharmacodynamic profiles of drugs. While specific examples focusing solely on PFPA are detailed in the context of larger carrier molecules, the principle extends to the direct derivatization of smaller therapeutic compounds to enhance their efficacy.

Development of Targeted Drug Delivery Systems

Application in Peptide Analysis

In analytical chemistry, PFPA is widely used as a derivatization reagent, particularly for gas chromatography (GC) coupled with mass spectrometry (MS). fishersci.ptsigmaaldrich.com The addition of a pentafluoropropionyl group to an analyte increases its volatility and sensitivity to electron capture detection, making it easier to detect and quantify at low concentrations. sigmaaldrich.com This is especially valuable in the analysis of complex biological samples.

PFPA has been used in the derivatization of various peptides and related molecules for GC-MS analysis. For example, it was employed in a two-step derivatization protocol for γ-glutamyl peptides. nih.govmdpi.com In this method, the peptides were first esterified, then acylated with PFPA, converting them into derivatives suitable for GC-MS analysis. nih.govmdpi.com This allowed for the study of the intramolecular conversion of peptides like glutathione (B108866) into pyroglutamate (B8496135) during the derivatization process. nih.gov Similarly, PFPA has been used to create derivatives of biogenic amines and polyamines, such as histamine (B1213489), putrescine, and spermidine (B129725), for simultaneous quantitative analysis. nih.govnih.govresearchgate.net

A specialized application of PFPA is in the vapor-phase degradation of polypeptides for C-terminal sequencing. This method provides a way to determine the amino acid sequence from the carboxyl-end of a peptide, complementing the more common Edman degradation which sequences from the amino-terminal end. sigmaaldrich.com In this technique, a polypeptide is exposed to the vapor of a perfluoroacyl anhydride, such as PFPA. sigmaaldrich.comfluoromart.com This exposure leads to the degradation of the peptide, and the resulting products can be analyzed to identify the C-terminal amino acid. sigmaaldrich.com One study specifically noted the use of PFPA to investigate the degradation of a dodecapeptide by vapor at low temperatures, highlighting its utility in this analytical approach. fluoromart.com

Nucleic Acid Delivery Systems

The delivery of nucleic acids like microRNA (miRNA) and small interfering RNA (siRNA) into cells is a cornerstone of gene therapy research. Cationic polymers, or polycations, are often used as non-viral vectors to bind to the negatively charged nucleic acids and transport them across the cell membrane. The efficiency of these vectors can be significantly improved through chemical modification.

Fluorination of these cationic polymers is an effective strategy to enhance transfection efficiency. taylorandfrancis.comresearchgate.net The introduction of fluorine atoms can improve interactions with the cell membrane and promote the release of the nucleic acid inside the cell. mdpi.com this compound has been successfully used as a fluorination reagent for this purpose. taylorandfrancis.comdergipark.org.tr Studies comparing different fluorinating agents, including trifluoroacetic anhydride and heptafluorobutyric anhydride, have shown that the length of the fluoroalkyl chain and the degree of fluorination are critical factors that must be optimized to achieve the best transfection efficiency for a given nucleic acid and cell type. taylorandfrancis.com

PAMAM dendrimers are promising candidates for nucleic acid delivery due to their well-defined, branched structure. dergipark.org.tr Researchers have specifically investigated the functionalization of these dendrimers with this compound to create effective carriers for miRNA. dergipark.org.trresearchgate.net

In a key study, cystamine (B1669676) core generation 5 (G5) PAMAM dendrimers were modified with PFPA and tested as a delivery agent for miRNA in MRC-5 human fibroblast cells, which are known to be difficult to transfect. dergipark.org.trresearchgate.net The fluorinated dendrimers were able to form stable complexes, known as polyplexes, with miRNA at the nanoscale level. dergipark.org.tr These polyplexes demonstrated excellent stability, high cell viability (over 90%), and efficient transfection. dergipark.org.trresearchgate.net In silico modeling confirmed that the fluorinated dendrimers formed stable complexes with miRNA and had a good capability to penetrate the cell membrane. researchgate.net

The table below summarizes the key findings from the characterization of these PFPA-functionalized dendrimer-miRNA polyplexes. dergipark.org.trresearchgate.net

| Parameter | Observation/Result | Significance | Source |

|---|---|---|---|

| Polyplex Formation | Demonstrated by gel retardation assay. | Confirms the ability of the fluorinated dendrimer to bind and condense miRNA into complexes. | dergipark.org.trresearchgate.net |

| Particle Size | Nanoscale level particles observed via Transmission Electron Microscopy (TEM). | Indicates the formation of appropriately sized nanoparticles for cellular uptake. | dergipark.org.trresearchgate.net |

| Zeta Potential | Values indicated non-aggregation and increased stability of polyplexes. | Suggests the polyplexes are stable in solution and less likely to form large, ineffective aggregates. | dergipark.org.trresearchgate.net |

| Cell Viability | Over 90% viability observed in MRC-5 cells. | Shows that the fluorinated dendrimer-miRNA complexes have low cytotoxicity. | dergipark.org.trresearchgate.net |

| Transfection Efficiency | High transfection efficiency achieved in hard-to-transfect MRC-5 cells. | Demonstrates the effectiveness of the PFPA-modified dendrimer as a miRNA delivery vehicle. | dergipark.org.trresearchgate.net |

Functionalization of Dendrimers for microRNA Delivery

Synthesis and Characterization of Fluorinated PAMAM Dendrimers

The development of efficient gene delivery vectors often involves the chemical modification of carrier molecules to enhance their performance. One such strategy is the fluorination of PAMAM dendrimers using this compound.

In a typical synthesis, cystamine core generation 5 (G5) PAMAM dendrimers are functionalized with this compound (PA). dergipark.org.trdergipark.org.tr This reaction targets the primary amine groups on the surface of the dendrimer. The process involves dissolving the dendrimer in a suitable solvent, such as anhydrous dimethyl sulfoxide (B87167) (DMSO), followed by the addition of this compound. yale.edu The reaction mixture is agitated to ensure efficient modification of the dendrimer's surface amines. yale.edu